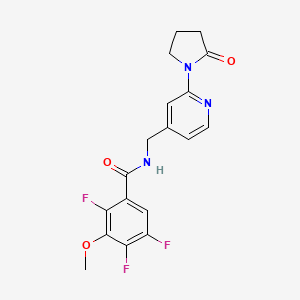
2,4,5-trifluoro-3-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trifluoro-3-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H16F3N3O3 and its molecular weight is 379.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2,4,5-trifluoro-3-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This compound features a complex structure that includes a trifluoromethoxy group and a pyridine derivative, both of which are known to enhance biological efficacy. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H16F3N3O3 with a molecular weight of approximately 379.34 g/mol. The presence of the trifluoromethoxy group is significant as it increases lipophilicity, potentially enhancing membrane permeability and bioavailability .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Pyridine Derivatives : Compounds containing pyridine rings have shown a range of biological activities including:
- Antiviral
- Anticancer
- Anti-inflammatory
- Antimicrobial properties.
- Trifluoromethoxy Group : This lipophilic substituent aids in the compound's ability to cross biological membranes, which may enhance its pharmacokinetic properties.
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
These compounds often function through mechanisms such as inhibition of thymidylate synthase, leading to apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial potential of similar compounds has been explored extensively, showing efficacy against pathogens like Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) indicates that ortho-substituted derivatives often exhibit enhanced antimicrobial properties compared to their meta or para counterparts .
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various triazole tethered compounds which were evaluated for anticancer and antimicrobial activities. The results indicated that specific structural modifications significantly enhanced activity against both cancer cells and microbial strains .
- Molecular Docking Studies : Computational studies have supported experimental findings by demonstrating favorable binding interactions between these compounds and their biological targets, reinforcing their potential as therapeutic agents .
特性
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c1-27-17-15(20)11(8-12(19)16(17)21)18(26)23-9-10-4-5-22-13(7-10)24-6-2-3-14(24)25/h4-5,7-8H,2-3,6,9H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFWDDJKXAIJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














